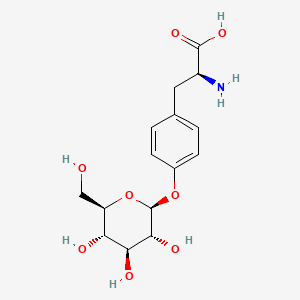
beta-D-Glucopyranosyl-O-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosyl-O-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO8 and its molecular weight is 343.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Anticancer Properties
Beta-D-Glucopyranosyl-O-L-tyrosine has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures, particularly those containing beta-glucans, exhibit significant antitumor activity. For instance, studies have shown that fungal-derived beta-glucans can enhance immune responses against cancer cells by activating macrophages and natural killer cells, which are crucial in tumor suppression .
Mechanisms of Action
The mechanisms by which this compound may exert its anticancer effects likely involve:
- Immune Modulation : By enhancing the activity of immune cells, it may promote the destruction of cancer cells.
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines .
Case Studies
A notable study involving beta-glucans from mushrooms indicated that these compounds could significantly improve the survival rates of cancer patients when used alongside traditional therapies . Another investigation highlighted the cytotoxic effects of beta-glucan from oats on specific cancer cell lines, suggesting a promising avenue for further exploration in this compound's therapeutic potential .
Metabolic Regulation
Diabetes Management
Research into glycosides suggests that compounds similar to this compound may play a role in regulating glucose metabolism. Natural compounds that inhibit alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B) have been linked to improved glycemic control .
Mechanisms of Action
The proposed mechanisms include:
- Inhibition of Carbohydrate Absorption : By inhibiting alpha-glucosidase, these compounds can slow down glucose absorption from the intestine.
- Enhancement of Insulin Sensitivity : Inhibition of PTP1B is associated with increased insulin signaling pathways, potentially improving insulin sensitivity in diabetic models .
Agricultural Applications
Plant Growth Promotion
This compound may also have applications in agriculture as a biostimulant. Compounds that enhance plant growth through improved nutrient uptake and stress resistance are increasingly sought after. The structural components of this compound suggest it could stimulate plant growth or enhance resistance to pathogens.
Food Science
Functional Food Ingredient
In food science, this compound could be explored as a functional ingredient due to its potential antioxidant properties. Phenolic compounds are known for their health benefits, including anti-inflammatory and antioxidant effects, which can be beneficial in food formulations aimed at improving health outcomes .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
38292-17-0 |
|---|---|
Molekularformel |
C15H21NO8 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO8/c16-9(14(21)22)5-7-1-3-8(4-2-7)23-15-13(20)12(19)11(18)10(6-17)24-15/h1-4,9-13,15,17-20H,5-6,16H2,(H,21,22)/t9-,10+,11+,12-,13+,15+/m0/s1 |
InChI-Schlüssel |
JZAFZYMRELRTKL-MYMCGMNMSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
eta-D-glucopyranosyl-O-L-tyrosine tyrosine glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















